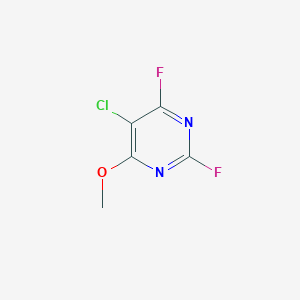

5-Chloro-2,4-difluoro-6-methoxypyrimidine

Beschreibung

BenchChem offers high-quality 5-Chloro-2,4-difluoro-6-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,4-difluoro-6-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-2,4-difluoro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHGWCOMBBTXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545453 | |

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27265-89-0 | |

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2,4-difluoro-6-methoxypyrimidine chemical properties

An In-depth Technical Guide to the Predicted Chemical Properties and Reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine

Abstract

This technical guide provides a comprehensive analysis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer an in-depth perspective on the molecule's structural features, predicted physicochemical properties, and critically, its chemical reactivity. We will explore the electronic interplay of the chloro, fluoro, and methoxy substituents on the electron-deficient pyrimidine core, providing a rationale for its behavior in key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and exemplary protocols to facilitate the strategic use of this versatile intermediate in complex molecule synthesis.

Molecular Structure and Physicochemical Profile

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a polysubstituted pyrimidine. The pyrimidine ring is a privileged scaffold in a multitude of biologically active molecules.[1] The specific arrangement of two fluorine atoms, a chlorine atom, and a methoxy group offers multiple, distinct reaction sites, enabling sequential and regioselective modifications.

The core of its utility lies in the electron-deficient nature of the 1,3-diazine ring, which is further amplified by the inductive effect of the halogen substituents. This electronic profile is the primary driver for the compound's reactivity, particularly towards nucleophiles.

Table 1: Predicted Physicochemical Properties

Quantitative experimental data for this specific molecule is not widely published. The following properties are estimated based on data from structurally similar compounds, such as 5-Chloro-2,4-difluoropyrimidine and 4,6-Dichloro-5-methoxypyrimidine.[2][3]

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| CAS Number | 189941-86-4 | Not consistently documented; requires verification. |

| Molecular Formula | C₅H₂ClF₂N₂O | Derived from structure. |

| Molecular Weight | 196.54 g/mol | Calculated from formula. |

| Appearance | White to off-white crystalline solid | Typical for similar halogenated pyrimidines.[2] |

| Melting Point | 50 - 70 °C | Estimated range. 4,6-Dichloro-5-methoxypyrimidine melts at 55-59 °C.[2] Fluorine substitution may alter this. |

| Boiling Point | >250 °C (at 760 mmHg) | 5-Chloro-2,4-difluoropyrimidine has a boiling point of 250.6 °C.[3] The addition of a methoxy group would likely increase this value. |

| Solubility | Soluble in common organic solvents (DMF, DMSO, Ethyl Acetate, Dichloromethane). | Halogenated organic molecules typically exhibit good solubility in organic solvents. |

| Density | ~1.6 g/cm³ | Based on the density of 5-Chloro-2,4-difluoropyrimidine (1.563 g/cm³).[3] |

Spectroscopic Characterization (Anticipated)

While a definitive spectrum requires experimental validation, the expected spectroscopic signatures can be confidently predicted based on the molecular structure.

-

¹H NMR: A sharp singlet is anticipated in the δ 3.9-4.2 ppm range, corresponding to the three protons of the methoxy (-OCH₃) group. There are no other protons directly attached to the pyrimidine ring.

-

¹³C NMR: Six distinct carbon signals are expected. The carbon of the methoxy group would appear around δ 55-65 ppm. The pyrimidine ring carbons will show complex splitting patterns due to C-F coupling. Based on data for related fluorinated pyrimidines, the signals for C2, C4, C5, and C6 will be significantly influenced by the attached substituents.[4]

-

¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C4 positions. Each signal will likely appear as a doublet due to F-F coupling through the pyrimidine ring, with further smaller couplings to adjacent carbons.

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a molecular ion peak (M+) and a characteristic (M+2) peak with an intensity ratio of approximately 3:1, which is indicative of the single chlorine atom in the molecule.

Chemical Reactivity and Synthetic Strategy

The synthetic value of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is dictated by the differential reactivity of its substituents. The pyrimidine ring's electron-deficient character makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[5]

Nucleophilic Aromatic Substitution (SNAr)

This is the most probable and synthetically useful reaction pathway. The positions on the pyrimidine ring have a well-established reactivity hierarchy towards nucleophilic attack, generally C4/C6 > C2.[5] The fluorine atoms at C2 and C4 are excellent leaving groups in SNAr reactions, often more reactive than chlorine at the same position. The chlorine at C5 is significantly less reactive in SNAr due to weaker electronic activation.

-

C4-F and C2-F Positions: These are the primary sites for SNAr. The strong electron-withdrawing nature of the adjacent nitrogen atoms and the fluorine itself stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution. A wide range of nucleophiles (amines, alcohols, thiols) can displace the fluorine atoms. Regioselectivity can often be controlled by temperature; the C4 position is typically the most reactive site.

-

C5-Cl Position: This position is the least reactive towards SNAr.[5] This inertness allows it to be preserved while functionalizing the C2 and C4 positions. The C-Cl bond at this position is, however, amenable to metal-catalyzed cross-coupling reactions.

-

C6-OCH₃ Group: The methoxy group is generally stable but can be displaced by strong nucleophiles under more forcing conditions (e.g., high temperature).

The diagram below illustrates the predicted reactivity map for the molecule.

Sources

An In-depth Technical Guide to 5-Chloro-2,4-difluoro-6-methoxypyrimidine (CAS Number: 27265-89-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Building Block

As a Senior Application Scientist, it is not uncommon to encounter highly specific, functionalized heterocyclic compounds that hold immense potential yet are not extensively documented in mainstream chemical literature. 5-Chloro-2,4-difluoro-6-methoxypyrimidine is one such molecule. Its trifunctionalized nature—possessing a reactive chloro group, two deactivating fluoro groups, and a modulating methoxy group—presents a unique chemical scaffold for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. The strategic placement of these substituents offers a nuanced reactivity profile, allowing for selective transformations and the introduction of diverse molecular fragments.

This guide aims to provide a comprehensive technical overview of 5-Chloro-2,4-difluoro-6-methoxypyrimidine, consolidating the available information and offering expert insights into its properties, synthesis, and potential applications. Given the specialized nature of this compound, this document will also address the current gaps in publicly available data and propose logical, experience-based approaches to its handling and utilization in a research and development setting. We will delve into the theoretical underpinnings of its reactivity and draw parallels from closely related, well-characterized pyrimidine derivatives to offer a robust framework for its application.

Section 1: Physicochemical and Structural Characteristics

The unique substitution pattern of 5-Chloro-2,4-difluoro-6-methoxypyrimidine dictates its physical and chemical properties. The presence of two electronegative fluorine atoms significantly lowers the pKa of the pyrimidine ring, making it more electron-deficient and susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can modulate the electron density of the ring and influence the regioselectivity of its reactions.

Table 1: Physicochemical Properties of 5-Chloro-2,4-difluoro-6-methoxypyrimidine

| Property | Value | Source/Comment |

| CAS Number | 27265-89-0 | [1] |

| Molecular Formula | C₅H₂ClF₂N₂O | Calculated |

| Molecular Weight | 180.53 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyrimidines |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structural analogues |

| Melting Point | Not publicly available | Requires experimental determination |

| Boiling Point | Not publicly available | Requires experimental determination |

Section 2: Synthesis and Manufacturing

A logical starting material would be a polysubstituted pyrimidine that can undergo sequential halogenation and methoxylation. For instance, one could envision a pathway starting from a dihydroxypyrimidine, followed by chlorination and fluorination steps, and finally, selective methoxylation. The precise conditions for each step would need to be carefully optimized to achieve the desired regioselectivity and yield.

Proposed Synthetic Workflow:

Caption: Proposed general synthetic workflow for 5-Chloro-2,4-difluoro-6-methoxypyrimidine.

Experimental Protocol Considerations:

-

Chlorination: The use of phosphoryl chloride (POCl₃) is a standard method for converting hydroxypyrimidines to their chloro derivatives. The reaction is typically carried out at elevated temperatures, often with a catalytic amount of a tertiary amine.

-

Fluorination: The introduction of fluorine atoms can be challenging. Reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) are commonly employed for deoxofluorination, but these reactions require careful handling due to their hazardous nature.

-

Methoxylation: Nucleophilic aromatic substitution of a chloro or fluoro group with sodium methoxide is a feasible approach. The regioselectivity of this reaction will be influenced by the electronic effects of the other substituents on the ring. The fluorine atoms are generally less prone to nucleophilic substitution than the chlorine atom in such systems.

Section 3: Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Chloro-2,4-difluoro-6-methoxypyrimidine lies in the differential reactivity of its substituents. The chlorine atom at the 5-position is the most likely site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles, such as amines, thiols, and alcohols. The fluorine atoms at the 2- and 4-positions are more resistant to substitution, providing a stable scaffold.

This selective reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, including anticancer agents and antivirals. By modifying the 5-position of this trifunctionalized pyrimidine, medicinal chemists can explore structure-activity relationships (SAR) and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Potential Reaction Pathways:

Caption: Application of 5-Chloro-2,4-difluoro-6-methoxypyrimidine in generating compound libraries for drug discovery.

Section 4: Safety, Handling, and Storage

As with any halogenated heterocyclic compound, 5-Chloro-2,4-difluoro-6-methoxypyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Safety and Handling Summary:

| Aspect | Recommendation |

| Handling | Use in a fume hood. Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Section 5: Future Outlook and Research Directions

5-Chloro-2,4-difluoro-6-methoxypyrimidine represents a promising yet underexplored building block in synthetic and medicinal chemistry. Future research efforts should focus on:

-

Development and publication of a robust and scalable synthesis protocol. This would make the compound more accessible to the broader scientific community.

-

Thorough characterization of its physicochemical properties. Experimental data on its solubility, melting point, and spectroscopic characteristics (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) are crucial for its effective use.

-

Exploration of its reactivity profile. Detailed studies on the regioselectivity of its reactions with various nucleophiles and under different reaction conditions would provide a valuable roadmap for its synthetic applications.

-

Application in the synthesis of novel bioactive molecules. The use of this building block in the design and synthesis of new therapeutic agents for various diseases holds significant potential.

References

Sources

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine

This technical guide provides a comprehensive analysis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine (CAS No. 27265-89-0), a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in the public domain, this guide synthesizes information from established principles of pyrimidine chemistry and draws upon data from closely related structural analogs to provide a robust predictive overview of its molecular structure, spectroscopic characteristics, synthesis, and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including several FDA-approved drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In medicinal chemistry, the strategic functionalization of the pyrimidine ring with various substituents, such as halogens and alkoxy groups, is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenation, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group, an electron-donating substituent, can also play a crucial role in directing reactivity and modifying solubility.

5-Chloro-2,4-difluoro-6-methoxypyrimidine presents a unique combination of these functional groups, offering multiple reactive sites for the introduction of molecular diversity. Understanding the interplay between the electronic effects of the fluorine, chlorine, and methoxy substituents is paramount for designing selective and efficient synthetic transformations.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is characterized by a central pyrimidine ring substituted with a chlorine atom at the C5 position, two fluorine atoms at the C2 and C4 positions, and a methoxy group at the C6 position.

Table 1: Predicted Physicochemical Properties of 5-Chloro-2,4-difluoro-6-methoxypyrimidine

| Property | Predicted Value | Source/Method |

| CAS Number | 27265-89-0 | Chemical Catalogs[1][2] |

| Molecular Formula | C₅H₃ClF₂N₂O | - |

| Molecular Weight | 196.54 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | Based on similar structures |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Based on general properties of similar heterocyclic compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Electronic Effects and Their Influence on Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the strongly electron-withdrawing fluorine atoms at the C2 and C4 positions. The chlorine atom at C5 also contributes to the overall electron-deficient nature of the ring through its inductive effect. In contrast, the methoxy group at C6 is an electron-donating group through resonance, which can partially offset the electron-withdrawing effects of the halogens. This complex interplay of electronic effects governs the reactivity of the different positions on the pyrimidine ring.

Predicted Spectroscopic Characterization

While specific experimental spectra for 5-Chloro-2,4-difluoro-6-methoxypyrimidine are not widely available, we can predict the key spectroscopic features based on the analysis of structurally similar compounds and general principles of spectroscopy.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the methoxy protons (O-CH₃) in the region of 3.9-4.2 ppm. The exact chemical shift will be influenced by the electronic environment of the pyrimidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with distinct signals for each of the five carbon atoms in the pyrimidine ring and the methoxy carbon. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling. Based on data for analogous compounds, the approximate chemical shifts can be predicted:

-

C2 & C4: These carbons, bonded to fluorine, will appear at lower field and show large one-bond C-F coupling constants.

-

C5: The carbon bearing the chlorine atom will have a chemical shift influenced by the halogen.

-

C6: The carbon attached to the methoxy group will be shifted upfield due to the electron-donating effect of the oxygen.

-

O-CH₃: The methoxy carbon will appear in the typical region for such groups, around 55-65 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be a key tool for characterization, likely showing two distinct signals for the fluorine atoms at the C2 and C4 positions, unless there is accidental chemical shift equivalence.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C=N and C=C stretching (pyrimidine ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-O stretching (methoxy group): A distinct band around 1050-1250 cm⁻¹.

-

C-Cl stretching: A weaker absorption in the 600-800 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of the methoxy group, chlorine, and potentially fluorine atoms.

Proposed Synthetic Pathway

A plausible synthetic route for 5-Chloro-2,4-difluoro-6-methoxypyrimidine can be postulated based on established pyrimidine chemistry, often starting from a more readily available pyrimidine precursor. A likely starting material would be a dihydroxy- or dichloropyrimidine derivative. For instance, a synthetic strategy could involve the chlorination and subsequent fluorination of a methoxypyrimidine precursor, or the methoxylation of a polyhalogenated pyrimidine.

Chinese patents for the synthesis of related dichloromethoxypyrimidines describe processes involving the chlorination of dihydroxymethoxypyrimidines using reagents like phosphorus oxychloride.[4][5] A similar approach could be envisioned for the synthesis of the target molecule, followed by a halogen exchange reaction to introduce the fluorine atoms.

Diagram 1: Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Reactivity and Potential for Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions of the halogen atoms are key to determining the regioselectivity of these reactions.

Hierarchy of Halogen Reactivity

In general, for halogenated pyrimidines, the reactivity of halogens towards nucleophilic displacement follows the order: C4/C6 > C2 > C5. This is due to the better stabilization of the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions, which are para and ortho, respectively, to the ring nitrogens. The C2 position is also activated by both adjacent nitrogen atoms. The C5 position is generally the least reactive towards SNAr.

In the case of 5-Chloro-2,4-difluoro-6-methoxypyrimidine, the fluorine atoms at C2 and C4 are expected to be the most labile leaving groups in SNAr reactions. The relative reactivity of the C2-F versus the C4-F bond will be influenced by the electronic and steric effects of the neighboring substituents. The C5-Cl bond is predicted to be the least reactive towards nucleophilic substitution.

This differential reactivity is a powerful tool for synthetic chemists, allowing for the sequential and regioselective introduction of various nucleophiles. For example, a mild nucleophile might selectively displace the fluorine at the C4 position, leaving the C2-F and C5-Cl bonds intact for subsequent transformations.

A guide on the reactivity of the related 5-Bromo-2-chloro-4-methoxypyrimidine highlights that the C2-chloro position is the primary site for nucleophilic attack, while the C5-bromo position is favored in palladium-catalyzed cross-coupling reactions.[6] This suggests a similar pattern of reactivity for our target molecule, where the C2 and C4 fluoro groups would be susceptible to SNAr, and the C5-chloro group could potentially be utilized in cross-coupling chemistry.

Diagram 2: Reactivity Map for SNAr

Caption: A qualitative prediction of the reactivity of each position.

Applications in Drug Development

Halogenated pyrimidines are key intermediates in the synthesis of a wide range of pharmaceuticals, particularly kinase inhibitors. The ability to selectively functionalize the pyrimidine core at different positions allows for the fine-tuning of a molecule's structure-activity relationship (SAR). 5-Chloro-2,4-difluoro-6-methoxypyrimidine, with its multiple reactive sites, is a valuable building block for generating libraries of compounds for high-throughput screening.

The chlorine atom at the C5 position can be a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups. The fluorine atoms at C2 and C4 can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity. This versatility makes 5-Chloro-2,4-difluoro-6-methoxypyrimidine a highly attractive starting material for the synthesis of complex, biologically active molecules.

Conclusion

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its molecular structure, spectroscopic properties, and reactivity can be inferred from the well-established principles of pyrimidine chemistry and the study of its close structural analogs. The differential reactivity of its halogen substituents provides a versatile platform for the synthesis of complex molecules, making it a valuable tool for the development of novel therapeutics. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery.

References

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 , MDPI. Available at: [Link]

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine , Indian Academy of Sciences. Available at: [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations , Cambridge Open Engage. Available at: [Link]

-

5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine , PubChem. Available at: [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations , ResearchGate. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions , PMC - NIH. Available at: [Link]

-

Preparation of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (16) , ResearchGate. Available at: [Link]

-

5-Chloro-2-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts , SpectraBase. Available at: [Link]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine, Google Patents.

- Preparation method of 5-methoxy-4,6-dichloropyrimidine, Google Patents.

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine, Google Patents.

Sources

- 1. 5-Chloro-2,4-difluoro-6-methoxypyrimidine | 27265-89-0 [chemicalbook.com]

- 2. 5-Chloro-2,4-difluoro-6-methoxypyrimidine | 27265-89-0 [amp.chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Strategic Guide to 5-Chloro-2,4-difluoro-6-methoxypyrimidine: A Versatile Synthetic Building Block

Abstract

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a key heterocyclic intermediate whose value in modern synthetic chemistry, particularly in the fields of drug discovery and agrochemicals, cannot be overstated.[1] The strategic arrangement of its functional groups—two highly reactive fluorine atoms, a versatile chlorine atom, and a methoxy group—provides a platform for sequential and regioselective chemical transformations. This guide offers an in-depth technical analysis of this building block, elucidating the principles behind its reactivity, providing field-tested experimental protocols, and exploring its applications in the synthesis of complex, high-value molecules.

Introduction: The Architectural Advantage of a Polysubstituted Pyrimidine

The pyrimidine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The efficacy of these agents is often dictated by the nature and position of substituents on the pyrimidine ring. 5-Chloro-2,4-difluoro-6-methoxypyrimidine is a testament to rational molecular design, where each substituent is placed to impart specific, predictable reactivity, allowing chemists to build molecular complexity in a controlled manner.

-

Fluorine Atoms (C2 and C4): As highly electronegative atoms, the fluorines render the pyrimidine ring electron-deficient. This electronic pull is the driving force behind the compound's susceptibility to nucleophilic aromatic substitution (SNAr), making the C2 and C4 positions prime targets for reaction.[3][4] In SNAr reactions on such systems, fluoride is an excellent leaving group, a somewhat counterintuitive fact that stems from the rate-determining step being the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive electron withdrawal.[4]

-

Chlorine Atom (C5): The C5 chloro group is the workhorse for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. Its reactivity is generally orthogonal to the SNAr at the fluoro-substituted positions, enabling a multi-step synthetic sequence. The electron-deficient nature of the pyrimidine ring can make even this typically less reactive C-Cl bond amenable to oxidative addition by palladium catalysts.[5]

-

Methoxy Group (C6): The C6-methoxy group also influences the ring's electronics and can be a site for nucleophilic displacement, though it requires more forcing conditions than the fluoro groups.[6][7] This tiered reactivity adds another layer of synthetic control.

This inherent hierarchy of reactivity allows for a logical and stepwise approach to constructing complex molecular architectures, making it a highly sought-after intermediate.[8]

Physicochemical Properties & Synthesis Overview

A solid understanding of the compound's physical properties is essential for its effective use in the laboratory.

Table 1: Physicochemical Properties of 5-Chloro-2,4-difluoro-6-methoxypyrimidine

| Property | Value | Source |

| CAS Number | 27265-89-0 | [9][10] |

| Molecular Formula | C₅H₃ClF₂N₂O | [10] |

| Molecular Weight | 182.54 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in common organic solvents like DMF, THF, and Dioxane. | [2][11] |

| Storage | Recommended storage at refrigerator temperatures. |

Synthesis: While multiple synthetic routes exist, a common approach involves the functionalization of a pyrimidine precursor. For instance, methods may involve the chlorination and subsequent methoxylation of a dihydroxypyrimidine, followed by fluorination steps.[12][13] The focus of this guide, however, is on its application as a starting material.

Core Reactivity: A Manual for Strategic Functionalization

The synthetic utility of this building block is unlocked by exploiting the differential reactivity of its halogen substituents.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The most facile transformation is the SNAr reaction, targeting the fluorine atoms. The C4 position is generally the most electrophilic and thus the primary site of attack, followed by the C2 position. This selectivity is due to the combined electron-withdrawing effects of the ring nitrogens and the other halogens, which preferentially stabilize the negative charge of the Meisenheimer intermediate formed during attack at the C4 and C2 positions.[14][15]

Experimental Protocol: Selective SNAr with a Primary Amine at C4

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-Chloro-2,4-difluoro-6-methoxypyrimidine (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or THF.[16]

-

Addition of Reagents: Add the primary amine nucleophile (1.0-1.2 eq) to the solution. Subsequently, add a non-nucleophilic organic base like diisopropylethylamine (DIPEA) (1.5 eq) to act as an HF scavenger.[16]

-

Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to ensure high regioselectivity and minimize side reactions.[16]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup & Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 4-amino-5-chloro-2-fluoro-6-methoxypyrimidine derivative.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents are used to prevent side reactions with water and to effectively solvate the reactants for the SNAr mechanism.

-

Base: A non-nucleophilic base like DIPEA is critical. It is bulky enough to not compete as a nucleophile but is basic enough to neutralize the HF byproduct, driving the reaction forward.[16]

-

Temperature: Starting at a low temperature helps control the exothermic nature of the reaction and enhances selectivity for the more reactive C4 position.

Diagram 1: SNAr Reaction Workflow

Caption: Step-by-step workflow for selective SNAr at the C4 position.

Palladium-Catalyzed Cross-Coupling at C5

After functionalizing the C4 (and/or C2) position, the C5 chloro group becomes the next target for elaboration. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.[2][17]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add the 5-chloro-pyrimidine substrate (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[2][17]

-

Solvent: Use a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMF and water.[2][18]

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[2][5]

-

Inert Atmosphere: Thoroughly degas the mixture (e.g., by bubbling argon or nitrogen through it for 15-20 minutes) and maintain it under an inert atmosphere. This is critical as the active Pd(0) catalyst is sensitive to oxygen.[18]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[17][18]

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude material is purified via flash column chromatography to yield the 5-aryl-pyrimidine product.

Trustworthiness of Protocol: This protocol's reliability stems from its widespread use in synthesizing biaryl compounds. The progress is easily trackable, and the catalyst systems are well-defined. Key to success is ensuring the quality of the boronic acid and maintaining strictly anaerobic conditions to prevent catalyst deactivation and boronic acid homocoupling.[18]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The synthetic flexibility of 5-Chloro-2,4-difluoro-6-methoxypyrimidine makes it a valuable precursor for creating libraries of compounds for biological screening.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a 2,4-diaminopyrimidine scaffold. This building block is ideal for synthesizing such compounds, where different amine nucleophiles can be introduced at C4 and C2, and the C5 position can be functionalized via coupling to explore the solvent-front region of the ATP-binding pocket.[19]

-

Antiviral Agents: Substituted 6-methoxypyrimidine derivatives have been investigated as potential antiviral agents, including inhibitors of the SARS-CoV-2 main protease (Mpro).[7] The ability to systematically vary substituents at all four positions allows for the fine-tuning of interactions with the enzyme's active site.

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[20][21]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][20] Avoid contact with skin and eyes.[21]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[20]

Conclusion

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a synthetically powerful and strategically designed building block. Its predictable, tiered reactivity allows chemists to execute complex synthetic sequences with a high degree of control. The ability to perform selective SNAr reactions followed by cross-coupling reactions provides a reliable pathway to novel, highly functionalized pyrimidine derivatives, cementing its role as a cornerstone intermediate in the modern medicinal and materials chemistry landscape.

References

-

Lager, E., et al. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 70(18), 7359–7362. Retrieved from [Link]

- Thermo Fisher Scientific. (2011). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.

- PubChem. (n.d.). 5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine. National Center for Biotechnology Information.

- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(28), 4813-4821. Retrieved from a publicly available research article.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Chloropyrimidines. Retrieved from a publicly available technical note.

- ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved from a publicly available research table.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Twenter, B. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 11873–11879. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- BenchChem. (n.d.). An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from a publicly available technical guide.

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

S. G. Manjunatha, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512. Retrieved from [Link]

- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from a publicly available research article.

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 5-Chloro-2,6-difluoro-4-methoxypyrimidine.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Retrieved from a publicly available technical guide.

- Fortes, I. S., et al. (2023). Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease (Mpro) with antiviral activity. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from a publicly available research article.

- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

- Chen, N.-Y., et al. (2021). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Frontiers in Chemistry, 9, 696959. Retrieved from a publicly available research article.

- CymitQuimica. (n.d.). CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline. Retrieved from a publicly available chemical listing.

- ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from a publicly available research article.

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buy 5-Chloro-2,4-difluoro-6-methoxypyrimidine | 27265-89-0 [smolecule.com]

- 9. 5-Chloro-2,4-difluoro-6-methoxypyrimidine | 27265-89-0 [chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. caymanchem.com [caymanchem.com]

- 12. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 13. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

The Strategic Derivatization of 5-Chloro-2,4-difluoro-6-methoxypyrimidine: A Technical Guide for Advanced Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure that consistently yields biologically active compounds across a spectrum of therapeutic areas.[1] Its inherent electronic properties and versatile substitution patterns make it a cornerstone in the design of novel therapeutics, from anticancer and antiviral agents to anti-inflammatory and antimicrobial drugs.[2][3] Within this esteemed class of heterocycles, 5-Chloro-2,4-difluoro-6-methoxypyrimidine emerges as a particularly intriguing starting material. Its unique arrangement of halogen atoms with differential reactivity, coupled with the modulating influence of the methoxy group, presents a rich canvas for the synthesis of diverse and complex molecular architectures.

This technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic methods to provide a deeper understanding of the strategic considerations and mechanistic underpinnings that govern the derivatization of this versatile scaffold. By elucidating the principles of regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, this document aims to empower the reader to rationally design and execute the synthesis of novel pyrimidine derivatives with high potential for biological activity.

The Chemical Personality of 5-Chloro-2,4-difluoro-6-methoxypyrimidine: A Reactivity Roadmap

The synthetic utility of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is dictated by the electronic interplay of its substituents. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the halogen-substituted carbon atoms towards nucleophilic attack.[4] The methoxy group at the 6-position, being an electron-donating group, modulates this reactivity, influencing the regioselectivity of nucleophilic substitution.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of three halogen atoms—two fluorine and one chlorine—at positions 2, 4, and 5, respectively, raises the critical question of regioselectivity in SNAr reactions. Generally, in nucleophilic aromatic substitution on electron-deficient rings, fluoride is a better leaving group than chloride.[4] However, the position of substitution is also heavily influenced by the electronic environment.

For 2,4-dihalopyrimidines, nucleophilic attack typically occurs at the C4 position. This preference is attributed to the higher LUMO coefficient at C4 compared to C2.[5] However, the presence of an electron-donating group at the C6 position, such as the methoxy group in our core compound, reverses this selectivity. The electron donation from the methoxy group preferentially destabilizes the transition state for nucleophilic attack at the adjacent C4 position, thereby favoring substitution at the C2 position. A similar directing effect is observed in related 2,4-dichloro-6-methoxypyrimidines.

Therefore, the anticipated order of reactivity for nucleophilic aromatic substitution on 5-Chloro-2,4-difluoro-6-methoxypyrimidine is:

-

C2-Fluorine: Most susceptible to nucleophilic attack.

-

C4-Fluorine: Second most reactive site.

-

C5-Chlorine: Least reactive towards SNAr.

This predictable regioselectivity allows for a stepwise and controlled functionalization of the pyrimidine core.

Caption: Predicted regioselectivity of SNAr on 5-Chloro-2,4-difluoro-6-methoxypyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

While the C5-chloro group is relatively unreactive towards SNAr, it is the primary site for palladium-catalyzed cross-coupling reactions. The C-F bonds are generally much less reactive in these transformations, allowing for the selective functionalization of the C5 position.[6] This orthogonality in reactivity between the different halogen atoms is a key feature that makes this scaffold so valuable.

Commonly employed cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[7]

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[9]

Synthesis of Novel Derivatives: Key Transformations and Protocols

This section provides detailed, step-by-step protocols for the key transformations of 5-Chloro-2,4-difluoro-6-methoxypyrimidine. These protocols are based on established procedures for structurally similar compounds and are intended to serve as a robust starting point for experimental work.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The selective substitution of the C2-fluorine can be readily achieved with a variety of nucleophiles, including amines, alcohols, and thiols.

Caption: General workflow for SNAr at the C2-position.

Experimental Protocol: Synthesis of a 2-Amino Derivative

-

To a solution of 5-Chloro-2,4-difluoro-6-methoxypyrimidine (1.0 equiv.) in anhydrous acetonitrile, add the desired primary or secondary amine (1.1 equiv.).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv.), to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-chloro-4-fluoro-6-methoxypyrimidine derivative.

| Derivative | Nucleophile | Yield (%) | 1H NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) |

| 2a | Benzylamine | 85 | 7.30-7.45 (m, 5H), 6.5 (br s, 1H), 4.65 (d, 2H), 3.95 (s, 3H) | -70.2 |

| 2b | Morpholine | 92 | 3.80 (t, 4H), 3.75 (t, 4H), 3.90 (s, 3H) | -72.5 |

| 2c | Phenol | 78 | 7.40 (t, 2H), 7.20 (t, 1H), 7.05 (d, 2H), 4.00 (s, 3H) | -68.9 |

Suzuki-Miyaura Coupling at the C5-Position

The C5-chloro group can be effectively functionalized using Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents.

Sources

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemres.org [orgchemres.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. mdpi.com [mdpi.com]

- 8. biophysics.org [biophysics.org]

- 9. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Chloro-2,4-difluoro-6-methoxypyrimidine in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-difluoro-6-methoxypyrimidine has emerged as a highly versatile and strategically valuable building block in the lexicon of medicinal chemistry. Its unique substitution pattern—comprising three distinct reactive centers—offers a nuanced platform for the orchestrated synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core physicochemical properties, reactivity profile, and, most critically, its proven applications in the development of targeted therapeutics. We will dissect the causality behind its utility in constructing kinase inhibitors and antiviral agents, supported by detailed experimental protocols and mechanistic insights, to empower researchers in leveraging this scaffold for next-generation drug discovery.

Introduction: A Scaffold of Strategic Importance

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The strategic functionalization of this heterocycle with halogens and a methoxy group, as seen in 5-Chloro-2,4-difluoro-6-methoxypyrimidine, creates a molecule with a finely tuned electronic landscape and predictable reactivity. This allows for selective, sequential chemical modifications, a crucial advantage in the multi-step syntheses characteristic of drug development.

The presence of two fluorine atoms at the C2 and C4 positions, a chlorine atom at C5, and a methoxy group at C6 provides multiple handles for diversification through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity profile enables the efficient exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is essential for its effective application.

| Property | Value | Reference |

| CAS Number | 27265-89-0 | [1] |

| Molecular Formula | C₅H₃ClF₂N₂O | [2] |

| Molecular Weight | 180.54 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 269.8 ± 50.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 117.0 ± 30.1 °C | [2] |

The Reactivity Landscape: A Tale of Three Halogens and a Methoxy Group

The synthetic utility of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is dictated by the differential reactivity of its substituents. The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative fluorine atoms, activates the ring for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of functionalization for this scaffold is through SNAr. The reactivity of the halogen leaving groups generally follows the order: C4-F > C2-F > C5-Cl. This selectivity is governed by a combination of electronic and steric factors. The fluorine atoms are excellent leaving groups in SNAr reactions on electron-deficient rings. The C4 and C2 positions are activated by the adjacent ring nitrogens, making them highly susceptible to nucleophilic attack.

The general workflow for a selective SNAr reaction is depicted below:

Caption: Regioselective SNAr at the C4 position.

Experimental Protocol: Synthesis of a 4-amino-5-chloro-2-fluoro-6-methoxypyrimidine derivative

-

Reaction Setup: To a solution of 5-Chloro-2,4-difluoro-6-methoxypyrimidine (1.0 eq) in acetonitrile (MeCN) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Reagent Addition: Add the desired amine (1.1 eq) dropwise to the cooled solution.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyrimidine.

Step 2: Subsequent Functionalization at C2

The remaining fluorine at the C2 position can be displaced by another nucleophile, often requiring more forcing conditions (e.g., higher temperature) than the C4 substitution. This allows for the introduction of a second point of diversity.

Step 3: Cross-Coupling at C5

Finally, the C5-chloro group can be functionalized via a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group, further elaborating the molecular scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-chloropyrimidine derivative

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the 5-chloropyrimidine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

This step-wise approach provides a powerful strategy for building complex, highly functionalized pyrimidine-based kinase inhibitors.

Antiviral Agents: Inhibiting Viral Replication

Pyrimidine derivatives are also crucial in the development of antiviral therapies, particularly as nucleoside and non-nucleoside reverse transcriptase inhibitors. The ability to introduce various functional groups onto the 5-Chloro-2,4-difluoro-6-methoxypyrimidine scaffold allows for the synthesis of compounds that can mimic natural nucleosides or interact with key viral enzymes. Derivatives of this compound have shown potential in inhibiting retroviruses. [2] The synthesis of antiviral agents often involves the coupling of the pyrimidine core with a suitably modified sugar moiety or another heterocyclic system, leveraging the reactivity profile described above.

Conclusion: A Versatile Tool for Drug Discovery

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a testament to the power of strategic halogenation and functionalization in medicinal chemistry. Its well-defined reactivity hierarchy allows for controlled, sequential modifications, making it an invaluable tool for the efficient synthesis of diverse compound libraries. The demonstrated utility of its derivatives in targeting key enzymes like kinases and its potential in the development of antiviral agents underscore its importance in modern drug discovery. As researchers continue to push the boundaries of molecular design, the strategic application of such versatile building blocks will remain a critical component of developing the next generation of life-saving therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 149926390, 5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine. [Link]

-

Kumar, R., Wiebe, L. I., Hall, T. W., Knaus, E. E., Tovell, D. R., Tyrrell, D. L., Allen, T. M., & Fathi-Afshar, R. (1989). Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 32(5), 941–944. [Link]

-

Duan, L., Chu, C., Huang, X., Yao, H., Wen, J., Chen, R., Wang, C., Tu, Y., Lv, Q., Pan, Q., & Xu, S. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]

-

Zhang, N., Wu, B., He, Y., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 129-140. [Link]

Sources

Spectroscopic data of 5-Chloro-2,4-difluoro-6-methoxypyrimidine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2,4-difluoro-6-methoxypyrimidine

Foreword: A Note on Practical Spectroscopic Analysis

In the field of drug discovery and materials science, researchers often encounter novel chemical entities for which comprehensive, published spectroscopic data is not yet available. This guide addresses such a scenario for 5-Chloro-2,4-difluoro-6-methoxypyrimidine , a highly functionalized heterocyclic compound with significant potential as a synthetic building block. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for its acquisition and interpretation. This document, therefore, synthesizes predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds to offer a robust, self-validating guide for researchers. Every protocol is designed to be a closed-loop system, ensuring that the data acquired can be confidently used for structural elucidation and quality control.

Introduction: The Molecular Profile

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a substituted pyrimidine featuring a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups. This electronic arrangement makes it a valuable intermediate, offering multiple reactive sites for nucleophilic aromatic substitution and cross-coupling reactions.[1] Accurate structural confirmation is the bedrock of its synthetic utility, a task for which a multi-technique spectroscopic approach is indispensable.

Molecular Structure and Numbering Scheme

Caption: Molecular structure of 5-Chloro-2,4-difluoro-6-methoxypyrimidine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the electronic environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. The predicted spectra below are based on established chemical shift theory and data from similar halogenated pyrimidines.[2][3]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be simple, revealing a single resonance corresponding to the methoxy group protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|

| ~4.1 - 4.2 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are chemically equivalent and not coupled to any neighboring protons, resulting in a sharp singlet. Its chemical shift is in the typical range for methoxy groups attached to an electron-deficient aromatic ring.[4][5] |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the five unique carbon environments in the molecule. The key diagnostic features are the chemical shifts, influenced by the attached functional groups, and the carbon-fluorine coupling constants (J-coupling).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling | Rationale |

|---|---|---|---|

| ~165-175 | C6 | Doublet of doublets (dd) | Attached to the electron-donating -OCH₃ group and coupled to both F atoms. |

| ~155-165 | C2 | Doublet of doublets (dd) | Directly bonded to an F atom (large ¹JCF) and coupled to the other F atom (²JCF). Highly deshielded due to two adjacent nitrogen atoms and a fluorine atom. |

| ~150-160 | C4 | Doublet of doublets (dd) | Directly bonded to an F atom (large ¹JCF) and coupled to the other F atom (²JCF). Deshielded by adjacent nitrogens and fluorine. |

| ~105-115 | C5 | Doublet of doublets (dd) | Attached to the chlorine atom and coupled to both F atoms. Less deshielded than the other ring carbons. |

| ~55-60 | -OCH₃ | Singlet (s) or small multiplet | The methoxy carbon is expected in its typical range. It may exhibit a small long-range coupling to the fluorine at C4. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds.[6] Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C4 positions. Chemical shifts are referenced to CFCl₃.[7][8]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Rationale |

|---|---|---|---|

| ~ -60 to -80 | F on C2 | Doublet (d) | The electronic environment is heavily influenced by the two adjacent nitrogen atoms. It will be split into a doublet by the fluorine atom at C4. |

| ~ -70 to -90 | F on C4 | Doublet (d) | The environment is influenced by the adjacent methoxy and chloro-substituted carbons. It will be split into a doublet by the fluorine atom at C2. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

Workflow: NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Chloro-2,4-difluoro-6-methoxypyrimidine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a spectrometer operating at a frequency of at least 300 MHz.

-

Typical acquisition parameters: Pulse angle: 30°; Acquisition time: ~3 seconds; Relaxation delay (d1): 1-2 seconds; Number of scans: 16-32.

-

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9]

-

-

¹³C and ¹⁹F NMR Data Acquisition:

-

Acquire spectra on the same instrument. A proton-decoupled pulse sequence is standard for ¹³C NMR.

-

¹³C Parameters: Pulse angle: 30-45°; Relaxation delay: 2 seconds; Number of scans: ≥1024 (due to low natural abundance). Reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2][9]

-

¹⁹F Parameters: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Reference the spectrum to an external standard like CFCl₃ (0 ppm).

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The key feature will be the isotopic cluster for the molecular ion due to the presence of one chlorine atom. The spectrum will show two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule with ³⁷Cl (M+2). The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of these isotopes.[2]

-

Exact Mass: The calculated monoisotopic mass is a critical parameter for high-resolution mass spectrometry (HRMS), which can confirm the elemental composition. For C₅H₃ClF₂N₂O, the exact mass is 180.9957 Da.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| m/z (calculated) | Ion Formula | Assignment |

|---|---|---|

| 180.9957 | [C₅H₃³⁵ClF₂N₂O]⁺ | Molecular Ion [M]⁺ |

| 182.9927 | [C₅H₃³⁷ClF₂N₂O]⁺ | Molecular Ion [M+2]⁺ |

| 165.9700 | [C₄³⁵ClF₂N₂]⁺ | [M - CH₃]⁺ |

| 145.9992 | [C₅H₃F₂N₂O]⁺ | [M - Cl]⁺ |

Fragmentation Pathway

Electron Ionization (EI) is expected to induce fragmentation, providing structural clues. A plausible pathway involves initial loss of the methyl radical from the methoxy group, followed by other neutral losses.

Predicted Fragmentation Pathway

Caption: A plausible EI-MS fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition (ESI):

-

For Electrospray Ionization (ESI), infuse the sample solution directly into the source at a low flow rate (5-10 µL/min).

-

Acquire data in positive ion mode. Key parameters to optimize include capillary voltage and cone voltage to achieve good signal without excessive in-source fragmentation.

-

-

Data Acquisition (EI):

-

For Electron Ionization (EI), introduce the sample via a direct insertion probe or through a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 5: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-2850 | C-H stretching | -OCH₃ |

| 1600-1450 | C=C and C=N stretching | Pyrimidine ring |

| 1280-1200 | C-O-C asymmetric stretching | Methoxy ether |

| 1200-1000 | C-F stretching | Aryl-fluoride |

| 800-600 | C-Cl stretching | Aryl-chloride |

Protocol: Record the spectrum from 4000 to 400 cm⁻¹. For solid samples, the KBr pellet technique is standard.[10] Mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent disk.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, characteristic of its conjugated π-system.

-

Expected Transitions: Pyrimidine and its derivatives typically exhibit strong absorptions corresponding to π → π* transitions below 300 nm. Weaker n → π* transitions may also be observed.[11][12]

-

Prediction: Expect λ_max values in the range of 220-280 nm. The exact positions will be influenced by the combination of substituents.[1]

Protocol: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorbance from 200 to 400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

Conclusion

The structural identity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) serves as the primary tool for mapping the atomic connectivity and electronic environments. Mass spectrometry validates the molecular weight and elemental composition, particularly through its characteristic chlorine isotope pattern. Finally, IR and UV-Vis spectroscopy confirm the presence of key functional groups and the conjugated heteroaromatic system, respectively. The predictive data and robust protocols outlined in this guide provide researchers with a comprehensive framework for the confident characterization of this and structurally related pyrimidine derivatives.

References

- New Journal of Chemistry Supporting Inform

-

PubChem. 5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine | C6H5ClF2N2. PubChem. [Link]

-

Srivastava, S. L., Prasad, M., & Singh, R. (1982). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics, 19(1), 83–88. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1989. [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Indian Institute of Science Education and Research, Kolkata. [Link]

-

UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

SpectraBase. 5-Chloro-2-methoxypyrimidine - Optional[13C NMR]. SpectraBase. [Link]

-

SpectraBase. 5-Chloro-2,4-difluoropyrimidine - Optional[19F NMR]. SpectraBase. [Link]

-

de Oliveira, A. B., et al. (2020). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 25(23), 5698. [Link]

-

Sharma, S. K., et al. (2001). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13(2), 527-531. [Link]

-

Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(18), 4242. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(3), 1332-1342. [Link]

-

Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. epfl.ch [epfl.ch]

- 10. asianpubs.org [asianpubs.org]

- 11. ias.ac.in [ias.ac.in]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Chloro-2,4-difluoro-6-methoxypyrimidine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a halogenated and methoxy-substituted pyrimidine that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic placement of its functional groups—a chlorine atom, two fluorine atoms, and a methoxy group—on the pyrimidine core provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of the synthesis, chemical properties, and significant applications of 5-Chloro-2,4-difluoro-6-methoxypyrimidine, with a particular focus on its role in the development of antiviral and antifungal agents. Detailed synthetic considerations, reactivity profiles, and its utility in the construction of bioactive molecules are presented to support researchers in leveraging this valuable compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated pyrimidines are highly sought-after building blocks in drug discovery.

5-Chloro-2,4-difluoro-6-methoxypyrimidine (CAS No. 27265-89-0) is a prime example of such a strategic intermediate. Its unique substitution pattern offers multiple reactive sites, allowing for selective and sequential chemical modifications. This technical guide will delve into the essential aspects of this compound, providing a deep understanding of its chemistry and applications for professionals in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization.

Table 1: Physicochemical Properties of 5-Chloro-2,4-difluoro-6-methoxypyrimidine

| Property | Value | Reference |

| CAS Number | 27265-89-0 | [1] |

| Molecular Formula | C₅H₃ClF₂N₂O | [2] |

| Molecular Weight | 180.54 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 269.8 ± 50.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 117.0 ± 30.1 °C | [3] |

Expected Spectroscopic Signatures:

-

¹H NMR: A singlet corresponding to the methoxy protons (O-CH₃) is expected, likely in the range of 3.9-4.2 ppm.

-

¹³C NMR: Signals for the five carbon atoms of the pyrimidine ring and the methoxy group would be observed. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

-